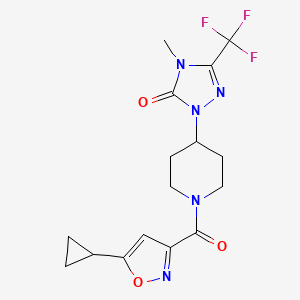

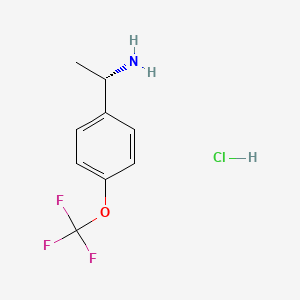

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Overview

Description

The compound is a derivative of phenylhydrazine, which is an organic compound with the formula C6H5NHNH2 . The “(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine” part suggests that it has a trifluoromethoxy group (-OCF3) attached to the phenyl ring .

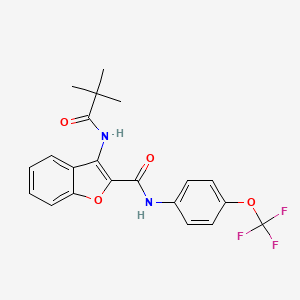

Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring with a trifluoromethoxy group attached, along with an ethanamine group. The “(S)-1-” prefix indicates that the compound has chirality, meaning it exists in two forms that are mirror images of each other .Chemical Reactions Analysis

Phenylhydrazines can undergo a variety of chemical reactions, including condensation with aldehydes and ketones to form hydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethoxy group could make the compound more electronegative .Scientific Research Applications

M-TFMA hydrochloride has been used in a variety of scientific research applications, including the study of the effects of various neurotransmitters on behavior and cognition. It has also been used to investigate the effects of psychostimulants, such as amphetamines, on behavior and cognition. Additionally, m-TFMA hydrochloride has been used in the development of drugs for the treatment of psychiatric, neurological, and metabolic disorders.

Mechanism of Action

M-TFMA hydrochloride is believed to act as an agonist of the serotonin, dopamine, and norepinephrine receptors. It is thought to increase the levels of these neurotransmitters in the brain, leading to an increase in alertness, focus, and energy. Additionally, m-TFMA hydrochloride is thought to act as an inhibitor of the reuptake of these neurotransmitters, leading to an increase in their levels in the synapse.

Biochemical and Physiological Effects

m-TFMA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an increase in alertness, focus, and energy. Additionally, m-TFMA hydrochloride has been found to have a mild stimulant effect, which can lead to increased physical performance. Finally, m-TFMA hydrochloride has been found to have antidepressant-like effects, which can lead to an improvement in mood.

Advantages and Limitations for Lab Experiments

M-TFMA hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it an attractive option for research purposes. Additionally, it is known to be non-toxic and has a low potential for abuse, making it a safe option for laboratory use. However, there are some limitations to using m-TFMA hydrochloride in laboratory experiments. For example, it is not known to be very stable in solution, making it difficult to store and use for long periods of time. Additionally, it is not known to be very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of m-TFMA hydrochloride in scientific research. For example, it could be used to investigate the effects of psychostimulants on behavior and cognition, as well as the potential for developing drugs for the treatment of psychiatric, neurological, and metabolic disorders. Additionally, m-TFMA hydrochloride could be used to investigate the effects of various neurotransmitters on behavior and cognition. Finally, it could be used to study the biochemical and physiological effects of various drugs and compounds.

Synthesis Methods

The synthesis of m-TFMA hydrochloride involves a multi-step process. First, the starting material, 4-trifluoromethoxybenzaldehyde, is reacted with ethyl amine in the presence of a base, such as sodium hydroxide, to form an intermediate compound, 4-trifluoromethoxybenzyl ethylamine. This intermediate compound is then reacted with hydrochloric acid to form the final product, m-TFMA hydrochloride.

Safety and Hazards

properties

IUPAC Name |

(1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAQSXJYHZMDFP-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391540-47-8 | |

| Record name | (S)-1-[4-(trifluoromethoxy)phenyl]ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2783396.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine](/img/structure/B2783397.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2783408.png)